Solubility profile of Alanyllysine hydrogen chloride in water vs organic solvents
Solubility profile of Alanyllysine hydrogen chloride in water vs organic solvents
Title: Technical Guide: Solubility Profiling and Solvation Thermodynamics of Alanyllysine Hydrochloride (Ala-Lys HCl)
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of Alanyllysine hydrogen chloride (Ala-Lys HCl) , a hydrophilic dipeptide salt. It synthesizes physicochemical principles with experimental data from analogous lysine-containing peptides to establish a predictive solubility model.[1][2] The guide details the thermodynamic drivers of solvation in aqueous versus organic media and provides a validated, self-correcting experimental protocol (based on OECD 105) for precise solubility determination.
Part 1: Physicochemical Basis of Solvation
To understand the solubility of Ala-Lys HCl, one must first deconstruct its molecular architecture. Unlike neutral organic molecules, Ala-Lys HCl is an ionic species in the solid state.
1.1 Molecular Architecture & The Salt Effect
-
Structure: L-Alanyl-L-Lysine is a dipeptide containing a hydrophobic methyl side chain (Alanine) and a positively charged
-amino group (Lysine).[1][2] -
The HCl Factor: The hydrogen chloride counter-ion is critical. It protonates the primary amines, converting the molecule into a cationic salt.
-
Lattice Energy: The crystal lattice is held together by strong ionic interactions (
) and hydrogen bonding networks.[1] -
Solvation Requirement: For dissolution to occur, the solvent must possess a high dielectric constant (
) to shield these charges and overcome the lattice energy (Born Solvation Energy).
-
1.2 Thermodynamic Solvation Mechanism
The dissolution process is governed by the Gibbs Free Energy of Solution (
-
In Water (
): The high dielectric constant reduces the electrostatic attraction between the peptide cation and chloride anion. Water molecules form a structured hydration shell around the charged amines (enthalpically favorable), driving high solubility. -
In Organic Solvents (e.g., Ethanol
): The lower dielectric constant cannot effectively shield the ionic charges. The energy required to break the crystal lattice is not compensated by solvent-solute interactions, resulting in precipitation or insolubility.
Part 2: Solubility Profile (Data & Predictions)
While specific empirical curves for Ala-Lys HCl are often proprietary, its behavior closely mirrors L-Lysine Monohydrochloride due to the dominance of the charged side chain.
Table 1: Characteristic Solubility Profile of Ala-Lys HCl
| Solvent Category | Specific Solvent | Solubility Rating | Estimated Range (mg/mL)* | Mechanistic Driver |
| Aqueous | Water (pH 7.[1][2]0) | Very High | > 500 mg/mL | Ionic dipole-dipole interactions; Hydrogen bonding.[1][2] |
| PBS (pH 7.4) | High | > 300 mg/mL | Common ion effect (Cl-) may slightly reduce limit vs pure water.[1][2] | |
| Polar Organic | DMSO | Moderate | 10 - 50 mg/mL | High polarity ( |
| Methanol | Low | 1 - 10 mg/mL | Insufficient dielectric constant to dissociate the HCl salt pair fully.[1][2] | |
| Ethanol | Very Low | < 1 mg/mL | Strong lattice energy dominates; solvent cannot overcome inter-ionic forces.[1][2] | |
| Non-Polar | Acetonitrile | Insoluble | < 0.1 mg/mL | Lack of H-bond donors/acceptors; hydrophobic effect.[1][2] |
| Hexane/DCM | Insoluble | ~ 0.0 mg/mL | Complete thermodynamic incompatibility.[1][2] |
*Estimates based on L-Lysine HCl and short cationic peptide data [1][2].
Part 3: Mechanistic Visualization[1][2]
The following diagram illustrates the decision logic for solvent selection and the thermodynamic barriers involved.
Caption: Thermodynamic decision tree for Ala-Lys HCl solvation. High dielectric constants are required to overcome the lattice energy of the salt form.
Part 4: Experimental Protocol (Self-Validating)
To determine the exact solubility limit (saturation point), do not rely on visual inspection alone. Use the OECD 105 Flask Method [3] adapted for peptides with HPLC validation.
Protocol: Saturation Shake-Flask Method
Reagents:
Workflow:
-
Pre-Saturation: Add excess Ala-Lys HCl to 5 mL of solvent in a glass vial. "Excess" is defined as visible solid remaining after 10 minutes of sonication.[1]
-
Equilibration: Agitate at 30°C for 24 hours, then reduce to 20°C for 24 hours.
-
Why? This "approach from supersaturation" ensures you reach true equilibrium and prevents metastable states.[1]
-
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter.
-
Critical Step: Discard the first 10% of the filtrate to account for potential peptide adsorption to the filter membrane.
-
-
Quantification (HPLC-UV): Dilute filtrate and analyze via HPLC (C18 column, 214 nm detection).
-
Validation: The peak area must fall within the linear range of a pre-calibrated standard curve.
-
Visual Workflow: Validated Solubility Testing
Caption: Step-by-step execution of the OECD 105 modified shake-flask method for peptide solubility determination.
Part 5: Implications for Drug Development[2][3][4]
-
Formulation Strategy:
-
Aqueous Formulations: Ala-Lys HCl is ideal for parenteral nutrition or aqueous injections due to its high solubility (>500 mg/mL).[1][2] No solubilizers (e.g., Tween, Cyclodextrins) are typically needed.[1][2]
-
Lyophilization: Because it is a salt, it may be hygroscopic.[1][2] Formulation requires careful control of humidity during manufacturing.[1]
-
-
Organic Synthesis (Peptide Coupling):
References
-
Zhao, D., et al. (2009).[1][2][3][4] "Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol." Journal of Chemical & Engineering Data. Link[2]
-
Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.[1][2] Link
-
OECD. (1995).[1][2][5] "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. Link[2]
-
PubChem. (2025).[1][2][6] "L-Lysine Hydrochloride Compound Summary." National Library of Medicine.[1] Link[2]
Sources
- 1. Lysine hydrochloride (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. L-Lysine, L-prolyl-L-alanyl- | C14H26N4O4 | CID 10267656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
